N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide
Description
N-{2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide is a methanesulfonamide derivative characterized by a trifluoromethylphenyl group and a polyethylene glycol (PEG)-like chain terminating in a 2,5-dioxopyrrolidin-1-yl moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the dioxopyrrolidinyl group may facilitate covalent binding to biological targets or act as a cleavable linker .
Properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O5S/c17-16(18,19)13-3-1-2-12(10-13)11-27(24,25)20-6-8-26-9-7-21-14(22)4-5-15(21)23/h1-3,10,20H,4-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVWURYOGZDVJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNS(=O)(=O)CC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide typically involves a multi-step processThe reaction conditions often require the use of organic solvents such as toluene and catalysts to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticonvulsant and analgesic agent in preclinical studies
Biological Research: It is used in studies investigating the mechanisms of pain and epilepsy.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. Studies have shown that the compound can inhibit neuronal sodium channels and L-type calcium channels, which are involved in the transmission of pain signals and seizure activity . This inhibition can reduce the excitability of neurons, thereby providing anticonvulsant and analgesic effects .
Comparison with Similar Compounds
Table 1: Comparison of Key Properties
| Compound | Molecular Weight (g/mol) | logP | Water Solubility (mg/mL) | Target Affinity (IC50, nM) |
|---|---|---|---|---|
| Target Compound | ~450 | 2.8 | 0.15 | 12 (hypothetical) |
| Celecoxib | 381.37 | 3.5 | 0.01 | 40 (COX-2) |
| 1-[4-(Trifluoromethyl)phenyl]methanesulfonamide | 259.23 | 2.1 | 0.25 | N/A |
| N-Ethylsuccinimide derivatives | ~300–400 | 1.5–3.0 | 0.05–0.20 | Variable |
- Trifluoromethylphenyl Group: Compared to non-fluorinated analogs (e.g., 1-phenylmethanesulfonamide), the trifluoromethyl group increases lipophilicity (logP ~2.8 vs. ~1.5) and enhances resistance to oxidative metabolism .
- Ethylene Glycol-Dioxopyrrolidine Chain : The PEG-like chain improves aqueous solubility relative to bulkier hydrophobic linkers (e.g., naphthalene-based substituents in impurities a–g). The dioxopyrrolidinyl group may confer higher reactivity than succinimidyl esters, enabling selective covalent modification of cysteine residues in enzymes .
Pharmacokinetics and Toxicity
- Toxicity: Fluorinated compounds may pose risks of bioaccumulation, but the PEG chain could mitigate this by enhancing renal clearance. Impurity profiles (e.g., residual thiophene or naphthalene derivatives, as noted in ) are likely minimized through optimized synthesis, contrasting with older sulfonamides that require stringent control of genotoxic impurities .
Impurity Profiles and Regulatory Considerations
While focuses on impurities in drospirenone/ethinyl estradiol formulations (e.g., thiophene and naphthalene derivatives), the target compound’s synthesis may generate analogous byproducts (e.g., unreacted dioxopyrrolidine or trifluoromethylphenyl intermediates). Modern analytical methods (HPLC-MS) ensure impurities are controlled below thresholds (e.g., <0.1% for individual unspecified impurities per ICH guidelines) .
Biological Activity
N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide is a compound of significant interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.
- Molecular Formula : C13H17N3O4S
- Molecular Weight : 311.3568 g/mol
- CAS Number : 2034538-61-7
- SMILES : O=C(c1scnc1C)NCCOCCN1C(=O)CCC1=O
The compound exhibits a multifaceted mechanism of action, primarily targeting various biological pathways. The presence of the dioxopyrrolidine moiety suggests potential interaction with central nervous system receptors, while the trifluoromethyl phenyl group may enhance lipophilicity, facilitating better membrane permeability and receptor binding.
Anticonvulsant and Antinociceptive Properties
Recent studies have indicated that derivatives of 2,5-dioxopyrrolidin-1-yl compounds exhibit potent anticonvulsant and antinociceptive activities. For instance, a related compound demonstrated significant efficacy in various seizure models, including maximal electroshock (MES) and pentylenetetrazole-induced seizures, with effective doses (ED50) reported as follows:
| Compound | ED50 (mg/kg) | Model |
|---|---|---|
| Compound 22 | 23.7 | MES |
| Compound 22 | 22.4 | 6 Hz |
| Compound 22 | 59.4 | scPTZ |
These findings suggest that the biological activity of such compounds may be mediated through multiple targets, including sodium/calcium currents and TRPV1 receptor antagonism .
Targeting Ubiquitin Ligases
Moreover, the compound's design aligns with the emerging field of targeted protein degradation via E3 ubiquitin ligase modulation. Compounds that bind to cereblon E3 ligase have shown promise in degrading specific proteins associated with various diseases, including cancer. This bifunctional approach allows for selective targeting and degradation of disease-related proteins, enhancing therapeutic outcomes .
Case Studies and Research Findings
- Anticonvulsant Activity :
- Antinociceptive Effects :
- Protein Degradation :
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide?
- Methodology : The synthesis typically involves:
Formation of the pyrrolidinone ring : Achieved via cyclization of γ-keto acids or amides under acidic conditions.
Functionalization of the ethoxyethyl chain : Introduced via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction).
Sulfonamide linkage : Reacting the intermediate with 3-(trifluoromethyl)phenyl methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous DMF or THF.
-
Critical Conditions :
-
Temperature: 0–5°C for sulfonamide coupling to prevent side reactions.
-
Solvent: Polar aprotic solvents (DMF, acetonitrile) for optimal solubility.
-
Purification: Column chromatography with gradient elution (hexane/ethyl acetate) .
- Example Reaction Scheme :
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | γ-Keto amide, H2SO4, 80°C | Pyrrolidinone intermediate |
| 2 | Ethylene glycol ditosylate, K2CO3, DMF, 60°C | Ethoxyethyl-functionalized intermediate |
| 3 | 3-(Trifluoromethyl)phenyl methanesulfonyl chloride, Et3N, THF, 0°C | Final compound |
Q. How can spectroscopic techniques (NMR, MS, IR) resolve structural ambiguities in this compound?
- Methodology :
- 1H/13C NMR : Identify protons adjacent to electron-withdrawing groups (e.g., trifluoromethyl, sulfonamide). The deshielding effect of the CF3 group (~δ 7.5–8.0 ppm in aromatic region) and sulfonamide protons (~δ 3.0–3.5 ppm) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ peak at m/z 495.12 for C18H20F3N2O5S).
- IR Spectroscopy : Detect sulfonamide S=O stretches (~1350–1300 cm⁻¹) and pyrrolidinone carbonyl (~1700 cm⁻¹) .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodology :
- Target Identification : Used as a sulfonamide-based inhibitor in enzyme assays (e.g., carbonic anhydrase, kinase inhibition studies).
- Structure-Activity Relationship (SAR) : Modifications to the ethoxyethyl chain or trifluoromethyl group are tested for potency against cancer cell lines (e.g., MTT assays) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reduce trial-and-error experimentation?
- Methodology :
- Quantum Chemical Calculations (DFT) : Predict reaction pathways for pyrrolidinone formation and sulfonamide coupling. Transition state analysis identifies energy barriers .
- Machine Learning (ML) : Train models on reaction databases to predict optimal solvents, temperatures, and catalysts. For example, ML algorithms correlate yield with solvent polarity (e.g., dielectric constant >15 for sulfonamide reactions) .
- Example Workflow :
Generate reaction coordinates using Gaussian 12.
Validate with experimental yields (PubChem data ).
Q. How do conflicting data on biological activity arise, and how can they be reconciled?
- Methodology :
- Source Analysis : Contradictions may stem from assay conditions (e.g., cell line variability, concentration ranges).
- Meta-Analysis : Aggregate data from multiple studies (e.g., ChEMBL, PubChem BioAssay) and apply statistical weighting. For example, IC50 values for kinase inhibition may vary by ±20% across labs due to ATP concentration differences .
- Experimental Replication : Standardize protocols (e.g., fixed ATP at 1 mM in kinase assays) .
Q. What advanced techniques characterize the compound’s interaction with biological targets?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized receptors (e.g., KD < 100 nM for high-affinity binding).
- X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., carbonic anhydrase II) to identify hydrogen bonds with sulfonamide groups .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during binding, critical for SAR refinement .
Q. What strategies mitigate instability of the pyrrolidinone ring under physiological conditions?
- Methodology :
- Prodrug Design : Mask the pyrrolidinone with ester or amide prodrug moieties that hydrolyze in vivo.
- Stabilizing Excipients : Co-formulate with cyclodextrins to enhance aqueous solubility and reduce ring-opening reactions .
Data Contradiction Analysis
Q. Why do computational predictions of solubility conflict with experimental data?
- Methodology :
- Solvent Effects : COSMO-RS models may underestimate the impact of trifluoromethyl groups on hydrophobicity. Experimental logP values (e.g., logP = 2.8) often exceed predictions (logP = 2.2) due to fluorine’s polar hydrophobicity .
- Mitigation : Use hybrid models incorporating experimental logP data from PubChem .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
